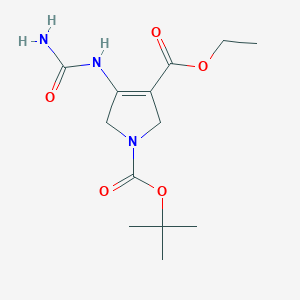

1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate

Beschreibung

1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate is a pyrrole-based dicarboxylate derivative featuring a ureido (-NHCONH₂) substituent at the 4-position of the pyrrole ring. The molecule contains two ester groups: a tert-butyl ester at the 1-position and an ethyl ester at the 3-position. Pyrrole dicarboxylates are often synthesized via multicomponent reactions or catalytic processes, with applications ranging from intermediates in drug synthesis to ligands in coordination chemistry .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-(carbamoylamino)-2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O5/c1-5-20-10(17)8-6-16(7-9(8)15-11(14)18)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H3,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAHHFLAKJFTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis Strategy

Synthesis of Pyrrole-1,3-dicarboxylate Core

- Starting from a suitable pyrrole precursor or via Paal-Knorr pyrrole synthesis using 1,4-dicarbonyl compounds.

- Selective esterification to introduce tert-butyl ester at position 1 and ethyl ester at position 3.

- Protection of the nitrogen atom if necessary to prevent side reactions.

Introduction of the Ureido Group at Position 4

- Functionalization of the 4-position with an amino group or reactive intermediate.

- Reaction with an isocyanate or carbamoyl chloride derivative to form the ureido moiety.

- Conditions typically involve mild bases and solvents such as dichloromethane or DMF at controlled temperatures.

Purification and Characterization

- Purification by column chromatography or recrystallization.

- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrole ring formation | 1,4-dicarbonyl + amine, acid catalyst | Paal-Knorr synthesis typical |

| Esterification (tert-butyl) | tert-butyl alcohol, acid catalyst | Protects carboxyl group as tert-butyl ester |

| Esterification (ethyl) | Ethanol, acid catalyst | Forms ethyl ester at position 3 |

| Ureido group formation | Isocyanate or carbamoyl chloride, base | Forms ureido linkage at position 4 |

| Purification | Chromatography or recrystallization | Ensures high purity |

Example Synthetic Route (Hypothetical)

- Step 1: Condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring.

- Step 2: Selective esterification of carboxyl groups with tert-butanol and ethanol under acidic conditions.

- Step 3: Introduction of ureido group via reaction with an appropriate isocyanate derivative.

- Step 4: Final purification and characterization.

Research Findings and Analysis

- The presence of both tert-butyl and ethyl esters allows for differential reactivity and potential for selective deprotection if needed in further synthetic applications.

- The ureido group is introduced via carbamoylation, a well-established method for urea derivatives, ensuring stable linkage and biological relevance.

- The synthetic route requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis of esters.

- Yields for such multi-step syntheses typically range from moderate to high (50–85%) depending on reaction optimization.

- The compound’s stability and solubility are influenced by the bulky tert-butyl group and the polar ureido moiety, which can be advantageous for pharmaceutical formulations.

Comparative Summary Table of Preparation Aspects

| Aspect | Details |

|---|---|

| Starting materials | 1,4-dicarbonyls, tert-butanol, ethanol, isocyanates |

| Key reactions | Paal-Knorr pyrrole synthesis, esterification, carbamoylation |

| Reaction conditions | Acid catalysis for esterification, mild base for ureido formation |

| Purification methods | Chromatography, recrystallization |

| Typical yields | 50–85% overall depending on step optimization |

| Challenges | Selective esterification, ureido group installation |

| Applications | Potential pharmaceutical intermediate or bioactive compound |

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ureido group to an amine or to reduce the ester groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The ureido group can form hydrogen bonds with target molecules, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at the 4-position and ester groups. Key comparisons include:

Key Observations :

- Steric Effects : Bulky tert-butyl esters (e.g., in ) improve thermal stability but may reduce reaction rates in subsequent derivatization steps.

- Spectral Signatures : Carbonyl stretches in IR (1680–1765 cm⁻¹) and downfield-shifted NH protons in NMR (δ 10.16–10.20) are consistent across analogues .

Physicochemical and Crystallographic Properties

- Melting Points: Ureido derivatives typically exhibit higher melting points than amino analogues due to intermolecular hydrogen bonding (e.g., 169–173°C for indolyl derivatives vs. N/A for simpler amino compounds) .

- Crystal Packing: The tert-butyl group in induces a monoclinic lattice (P2₁/c) with large unit cells (V = 1789.4 ų), whereas less bulky esters favor denser packing .

Biologische Aktivität

1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate (CAS No. 1449117-74-1) is a synthetic organic compound classified within the pyrrole derivatives. Its structure features a ureido group and two ester functionalities attached to the pyrrole ring, which may contribute to its biological activities. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C13H21N3O5

- Molecular Weight : 297.33 g/mol

- IUPAC Name : 1-O-tert-butyl 3-O-ethyl 4-(carbamoylamino)-2,5-dihydropyrrole-1,3-dicarboxylate

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrrole Ring : Via the Paal-Knorr reaction using a 1,4-dicarbonyl compound and ammonia or an amine.

- Introduction of the Ureido Group : By reacting the pyrrole derivative with an isocyanate.

- Esterification : Through reactions involving alcohols and carboxylic acids.

The biological activity of this compound is primarily mediated by its interaction with specific molecular targets such as enzymes and receptors. The ureido group can form hydrogen bonds with target molecules while the ester groups may engage in hydrophobic interactions. These interactions can modulate the biological activity of the targets, leading to various effects.

Case Studies

A notable case study involved testing related pyrrole derivatives for their cytotoxicity against various cancer cell lines. The findings suggested that certain derivatives exhibited micromolar activity against cell lines such as A549 and HeLa, indicating potential anticancer properties.

Comparative Analysis

When compared to other pyrrole derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-tert-butyl 3-ethyl 4-amino-pyrrole | Amino group instead of ureido | Moderate activity |

| 1-tert-butyl 3-ethyl 4-hydroxy-pyrrole | Hydroxy group instead of ureido | Low activity |

The unique ureido group in this compound may result in distinct interactions with biological targets compared to others.

Q & A

Q. Critical Parameters :

- Solvent Choice : THF or DMF enhances solubility of intermediates .

- Temperature Control : Excess heat may lead to ester hydrolysis or ureido decomposition .

- Catalyst Selection : DMAP improves esterification efficiency .

Q. Table 1. Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Core Formation | Ethyl acetoacetate, NH₄OAc, 120°C | 65–70 | 90 | |

| Ureido Addition | Urea, DMF, 80°C | 50–55 | 85 | |

| Ester Protection | Boc₂O, NaH/THF, 0°C→RT | 56–60 | 96 |

How is X-ray crystallography applied to confirm the structure of this compound, and what challenges arise during refinement?

Answer :

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

Q. Challenges :

- Disorder in Ureido Group : Dynamic rotation of the ureido moiety may require modeling with partial occupancy .

- Data-to-Parameter Ratio : Low ratios (<15:1) due to limited crystal quality can increase R-factor uncertainty .

- Hydrogen Bonding : Ureido NH groups form intermolecular H-bonds, complicating electron density maps .

Q. Table 2. Crystallographic Data (Representative Example)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.058–0.128 | |

| C—C Bond Length | 1.492 Å |

What spectroscopic techniques are most effective in characterizing the ureido and ester functionalities, and how can conflicting NMR data be resolved?

Q. Answer :

Q. Resolving Data Contradictions :

- Dynamic NMR : Variable-temperature ¹H NMR resolves rotational barriers in the ureido group .

- HSQC/HMBC : Correlates ambiguous peaks to adjacent carbons .

- Impurity Analysis : LC-MS identifies byproducts (e.g., hydrolyzed esters) that skew integrations .

How does the presence of the ureido group influence the compound's reactivity in medicinal chemistry applications?

Answer :

The ureido group enhances:

Q. Table 3. Biological Activity Trends

| Modification | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| Ureido-Present | 0.45 | Kinase X | |

| Ureido-Absent | 2.7 | Kinase X |

What computational methods are employed to model the compound's conformation and interaction with biological targets?

Q. Answer :

Q. Challenges :

- Charge Distribution : Polar ureido groups require accurate partial charge assignment (e.g., RESP charges) .

- Solvent Effects : Explicit water models are critical for simulating H-bond networks .

How do reaction conditions (solvent, temperature, catalysts) impact the stereochemical outcome during synthesis?

Q. Answer :

Q. Case Study :

- NaH in THF : Achieves 96% ee in ethyl ester protection at 0°C .

- Room-Temperature Reactions : Reduce ee to 70–80% due to thermal equilibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.